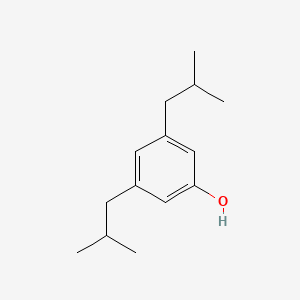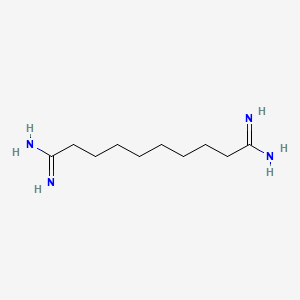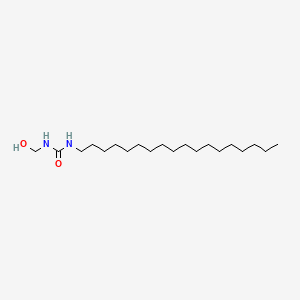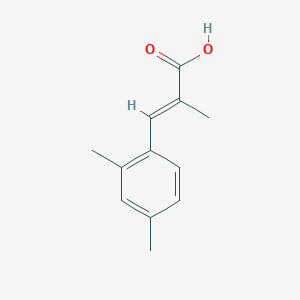
(E)-3-(2,4-dimethylphenyl)-2-methylprop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(2,4-dimethylphenyl)-2-methylprop-2-enoic acid is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 4 positions, and a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2,4-dimethylphenyl)-2-methylprop-2-enoic acid typically involves the reaction of 2,4-dimethylbenzaldehyde with methylacrylate under basic conditions to form the corresponding (E)-3-(2,4-dimethylphenyl)-2-methylprop-2-enoate. This ester is then hydrolyzed to yield the desired acid. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to minimize by-products and maximize the purity of the final product. The use of automated systems and real-time monitoring ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2,4-dimethylphenyl)-2-methylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reaction and conditions used.
Scientific Research Applications
(E)-3-(2,4-dimethylphenyl)-2-methylprop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which (E)-3-(2,4-dimethylphenyl)-2-methylprop-2-enoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of key enzymes. The anti-inflammatory effects could be due to the modulation of inflammatory mediators and pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylbenzoic acid: Similar in structure but lacks the propenoic acid moiety.
3-(2,4-Dimethylphenyl)propanoic acid: Similar but with a saturated propanoic acid chain instead of the unsaturated propenoic acid.
Uniqueness
(E)-3-(2,4-dimethylphenyl)-2-methylprop-2-enoic acid is unique due to the presence of both the phenyl ring with methyl substitutions and the unsaturated propenoic acid moiety. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(E)-3-(2,4-dimethylphenyl)-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C12H14O2/c1-8-4-5-11(9(2)6-8)7-10(3)12(13)14/h4-7H,1-3H3,(H,13,14)/b10-7+ |
InChI Key |
STFINCUTVWYCIK-JXMROGBWSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=C(\C)/C(=O)O)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C=C(C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


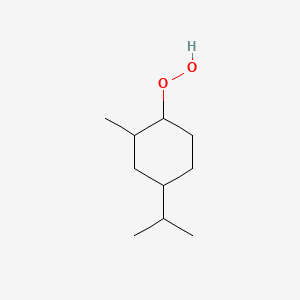
![[Bis(3-methylbutoxy)phosphinothioyldisulfanyl]-bis(3-methylbutoxy)-sulfanylidene-lambda5-phosphane](/img/structure/B15345708.png)
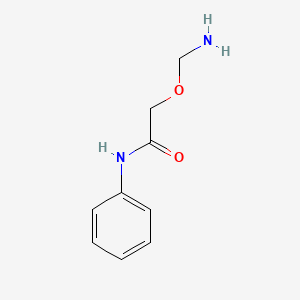
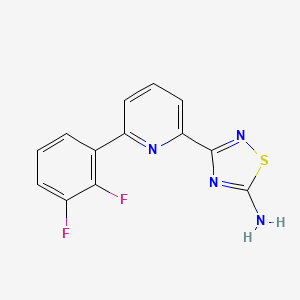
![tert-butyl (3R)-3-[benzyl-[(1S)-1-phenylethyl]amino]-3-phenylpropanoate](/img/structure/B15345723.png)
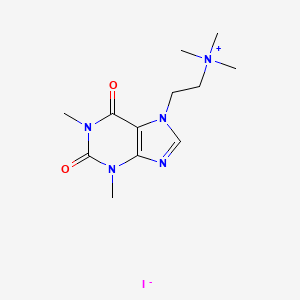
![5-chloro-2-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-N-[6-[(3-methoxybenzoyl)amino]-3-pyridinyl]-4-Pyridinecarboxamide](/img/structure/B15345732.png)
